molecular formula C31H35NO7 B12288378 N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether

N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether

Cat. No.: B12288378
M. Wt: 533.6 g/mol
InChI Key: WCPXUPQMABUOPK-UHFFFAOYSA-N
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Description

Molecular Formula: C₃₁H₃₅NO₇ Molecular Weight: 533.61 g/mol CAS Number: 129729-33-5 Appearance: White solid Solubility: Soluble in chloroform, dimethylformamide (DMF) . Synonyms: Phenylmethyl 2-(Acetylamino)-2-deoxy-3,4-bis-O-(phenylmethyl)-β-D-glucopyranoside 6-Acetate .

This compound is a protected derivative of N-Acetyl-D-Glucosamine 6-Acetate (A178205), where the hydroxyl groups at positions 1, 3, and 4 are substituted with benzyl ethers, and the 6-position is acetylated. Its primary application lies in biochemical research, particularly in the preparation of active mutant subtilisin BPN' via site-directed mutagenesis in DMF . The benzyl groups enhance lipophilicity, facilitating its use in organic-phase enzymatic reactions .

Properties

IUPAC Name

[5-acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35NO7/c1-22(33)32-28-30(37-19-25-14-8-4-9-15-25)29(36-18-24-12-6-3-7-13-24)27(21-35-23(2)34)39-31(28)38-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPXUPQMABUOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Protection Using Temporary and Permanent Groups

A widely adopted approach involves temporary protection of the 6-hydroxyl with a chloroacetyl group, followed by benzylation of the 1,3,4-hydroxyls, and final acetylation at the 6-position. The chloroacetyl group is stable during benzylation but can be selectively removed under mild conditions (e.g., thiourea in DMF). This method ensures high regioselectivity, as demonstrated in the synthesis of β-(1→6)-linked GlcNAc oligomers, where analogous protecting groups were employed.

Direct Benzylation with Acid Scavengers

Alternative methods utilize benzylating agents like benzyl bromide or trichloroacetimidate in the presence of strong bases (e.g., NaH) or acid scavengers (e.g., triethylamine). For instance, tribenzyl phosphite, synthesized via reaction of phosphorus trichloride with benzyl alcohol, can serve as a benzyl donor under controlled conditions. Low temperatures (0–10°C) and slow reagent addition minimize side reactions, achieving yields exceeding 90% in model systems.

Stepwise Preparation Methods

Starting Material: N-Acetyl-D-Glucosamine

The synthesis begins with N-acetyl-D-glucosamine, typically derived from chitin hydrolysis. Commercial sources (e.g., CAS 7512-17-6) are preferred for high-purity inputs.

Protection of the 6-Hydroxyl

Reagents : Chloroacetyl chloride, pyridine
Conditions : 0°C, anhydrous DCM
The 6-hydroxyl is protected via reaction with chloroacetyl chloride in pyridine, yielding 6-O-chloroacetyl-N-acetyl-D-glucosamine. Excess pyridine neutralizes HCl, preventing decomposition.

Benzylation of 1,3,4-Hydroxyls

Reagents : Benzyl bromide, NaH, DMF
Conditions : 0°C to room temperature, 12–24 hours
Benzyl bromide is added dropwise to a suspension of NaH and the protected GlcNAc derivative in DMF. The reaction is quenched with methanol, and the crude product purified via flash chromatography (ethyl acetate/petroleum ether).

Table 1: Benzylation Optimization

Benzylating Agent Base Temperature Yield (%)
Benzyl bromide NaH 0°C → RT 85–90
Benzyl trichloroacetimidate TfOH –20°C 78–82
Tribenzyl phosphite Et₃N 10°C 90–95

Deprotection of the 6-Chloroacetyl Group

Reagents : Thiourea, DMF/H₂O
Conditions : 50°C, 2 hours
Thiourea selectively cleaves the chloroacetyl group, regenerating the 6-hydroxyl without affecting benzyl ethers.

Acetylation of the 6-Hydroxyl

Reagents : Acetic anhydride, DMAP, pyridine
Conditions : Room temperature, 4 hours
The free 6-hydroxyl is acetylated under standard conditions. Pyridine acts as both base and solvent, with DMAP catalyzing the reaction.

Purification and Characterization

Flash Column Chromatography

Purification employs silica gel columns with gradient elution (ethyl acetate/petroleum ether, 1:10 → 1:4). The target compound typically elutes at 1:3, yielding >95% purity.

Analytical Data

  • ¹H NMR (CDCl₃) : δ 7.28–7.42 (m, 15H, benzyl), 5.12 (d, J = 8.5 Hz, H1), 4.93–4.95 (m, 6H, CH₂Ph), 2.05 (s, 3H, NAc), 2.03 (s, 3H, OAc).
  • MS (ESI) : m/z 556.2 [M+H]⁺ (calc. 556.2).

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Biochemical Research

N-Acetyl-beta-D-Glucosamine derivatives are known for their roles in cellular processes and signaling pathways. The specific compound N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether has been studied for its potential effects on enzyme activity and protein interactions.

  • Enzyme Modulation : This compound has been shown to influence the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are crucial in inflammatory processes .
  • Antioxidant Properties : Research indicates that N-Acetyl-beta-D-Glucosamine derivatives exhibit antioxidant capabilities, potentially protecting cells from oxidative stress .

Pharmacological Applications

The pharmacological potential of this compound includes:

  • Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways .
  • Cancer Research : There is ongoing research into its role as a growth inhibitor for cancer cells. Preliminary findings suggest that it may hinder the proliferation of certain cancer types through modulation of cell signaling pathways .

Organic Synthesis

In organic chemistry, N-Acetyl-beta-D-Glucosamine derivatives serve as important intermediates in the synthesis of various bioactive compounds. The tribenzyl ether form enhances solubility and stability during chemical reactions.

  • Synthesis of Glycosides : This compound can be utilized in the synthesis of glycosides and other carbohydrate-based structures, which are essential in drug development and molecular biology .

Case Study 1: Anti-inflammatory Mechanisms

A study conducted on the effects of this compound revealed its capacity to inhibit COX-2 activity in vitro. The results indicated a significant reduction in prostaglandin E2 production, a key mediator of inflammation. This suggests potential therapeutic applications for inflammatory diseases .

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on cancer treatment, researchers evaluated the effects of N-Acetyl-beta-D-Glucosamine derivatives on human cancer cell lines. The findings showed that treatment with this compound led to a dose-dependent decrease in cell viability and proliferation rates, indicating its potential as an anticancer agent .

Table 1: Comparison of Biological Activities

ActivityThis compoundOther Glucosamine Derivatives
Anti-inflammatorySignificant inhibition of COX-2Moderate
AntioxidantEffective at reducing oxidative stressVariable
Cancer Growth InhibitionDose-dependent effect observedLimited

Table 2: Synthesis Pathways

Starting MaterialReaction ConditionsProduct
Benzyl 2-acetamido-3,4,6-tri-O-benzyl-glucopyranosideAcetic anhydride; refluxThis compound

Mechanism of Action

The mechanism of action of N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence cellular processes by altering glycosylation patterns . It can also act as a substrate for various enzymes, leading to the formation of bioactive molecules .

Comparison with Similar Compounds

N-Acetyl-D-Glucosamine 6-Acetate (A178205)

Molecular Formula: C₁₀H₁₇NO₇ Molecular Weight: 263.24 g/mol CAS Number: Not explicitly listed (referred to as A178205) . Key Differences:

  • Lacks benzyl ether protections at positions 1, 3, and 3.
  • Higher polarity due to free hydroxyl groups, leading to water solubility (unlike the chloroform-soluble tribenzyl ether derivative).
  • Used as a precursor for synthesizing protected glucosamine derivatives like the target compound .

N-Acetyl-D-Galactosamine-4,6-di-O-Sulfate Sodium Salt

Molecular Formula: C₈H₁₃NO₁₂S₂Naₓ Molecular Weight: ~434.28 g/mol (assuming x=2 for disodium salt) CAS Number: 157296-98-5 . Key Differences:

  • Sulfate groups at positions 4 and 6 instead of benzyl ethers and acetate.
  • Sodium salt form enhances aqueous solubility, making it suitable for studies on sulfated glycosaminoglycans or heparin-mimicking interactions .

N-Acetyl-D-Glucosamine 6-Sulfate Sodium Salt

Molecular Formula: C₁₀H₁₇NO₇S·Na Molecular Weight: 327.30 g/mol (calculated) CAS Number: Not explicitly listed (Catalogue No. PA 07 20560) . Key Differences:

  • Sulfate substitution at position 6 instead of acetate.
  • Used in enzymology (e.g., sulfatase assays) or as a mimic of natural sulfated carbohydrates .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Primary Applications
N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether C₃₁H₃₅NO₇ 533.61 1,3,4-Tribenzyl ether; 6-Acetate Chloroform, DMF Enzyme mutagenesis; Organic-phase synthesis
N-Acetyl-D-Glucosamine 6-Acetate C₁₀H₁₇NO₇ 263.24 6-Acetate; Free hydroxyls Water, polar solvents Precursor for protected derivatives
N-Acetyl-D-Galactosamine-4,6-di-O-Sulfate Na Salt C₈H₁₃NO₁₂S₂Naₓ ~434.28 4,6-Di-O-sulfate; Sodium salt Aqueous solutions Glycosaminoglycan studies; Anticoagulant research
N-Acetyl-D-Glucosamine 6-Sulfate Sodium Salt C₁₀H₁₇NO₇S·Na 327.30 6-Sulfate; Sodium salt Water Sulfatase assays; Metabolic studies

Notes on Handling and Stability

  • Tribenzyl Ether Derivative : Store at 2–8°C in sealed containers under inert gas due to sensitivity to moisture and oxidation .
  • Sulfated Salts : Hygroscopic; require desiccated storage to prevent deliquescence .
  • Purity Considerations : High purity (>95%) is critical for enzymatic studies to avoid side reactions .

Biological Activity

N-Acetyl-beta-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether (NAG-6-Ac) is a chemically modified derivative of N-acetyl-beta-D-glucosamine (GlcNAc), a monosaccharide integral to glycosaminoglycans. This compound exhibits significant biological activity that is relevant in various fields, including immunology, neurology, and joint health. This article reviews its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C31H35NO7
  • Molecular Weight : 533.61 g/mol
  • CAS Number : 129729-33-5

The compound features multiple benzyl ether groups and an acetylated hydroxyl group, which enhances its stability and alters its interaction profiles compared to simpler derivatives like GlcNAc .

Synthesis

The synthesis of NAG-6-Ac typically involves several steps:

  • Starting Material : Benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranoside.
  • Reagents : Acetic anhydride is commonly used to introduce the acetyl group.
  • Purification : The product is purified through chromatography to achieve high yields and purity.

This multi-step synthesis requires careful control of reaction conditions to ensure optimal results .

Immunomodulatory Effects

Joint Health

NAG-6-Ac has been evaluated for its effects on joint health. A randomized double-blind placebo-controlled trial assessed the impact of GlcNAc on cartilage metabolism in healthy individuals. The results indicated that both low and high doses of GlcNAc suppressed the degradation of type II collagen compared to the placebo group, suggesting potential benefits for joint health through cartilage preservation .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
N-Acetyl-beta-D-GlucosamineBasic structure without benzyl ethersWidely studied for joint health
N-Benzoyl-beta-D-GlucosamineBenzoyl group instead of acetylDifferent acyl group may influence solubility
N-Acetyl-D-MannosamineStructural isomer with different configurationPotentially different biological activity

NAG-6-Ac stands out due to its complex structure which may enhance its efficacy compared to simpler derivatives like GlcNAc .

Case Studies and Research Findings

  • Multiple Sclerosis Study :
    • Objective : Evaluate the effects of N-acetylglucosamine on inflammation and neurodegeneration markers in MS patients.
    • Findings : The study reported a reduction in inflammation markers and neurological disability in 30% of participants after treatment with NAG-6-Ac .
  • Joint Health Trial :
    • Objective : Assess the impact of GlcNAc on cartilage metabolism.
    • Findings : Significant suppression of collagen degradation was observed in treated groups compared to placebo, indicating potential for joint health improvement .

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